(3-tert-Butylphenoxy)acetonitrile
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Description
The compound is a derivative of phenoxyacetonitrile, with a tert-butyl group attached to the phenyl ring . Phenoxyacetonitriles are a class of organic compounds containing a phenoxy group (-OPh) and a nitrile group (-CN).
Molecular Structure Analysis
The molecular structure of “(3-tert-Butyl-phenoxy)-acetonitrile” would likely consist of a phenyl ring with a tert-butyl group at the 3-position and an acetonitrile group attached through an oxygen atom .Safety and Hazards
Mechanism of Action
Target of Action
It is known that acetonitrile, a component of the compound, can act as a nucleophile . This suggests that (3-tert-Butylphenoxy)acetonitrile may interact with electrophilic sites in biological systems.
Mode of Action
The mode of action of this compound involves its interaction with its targets. Acetonitrile can form a 3-ACN anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that this compound may undergo similar reactions.
Biochemical Pathways
Acetonitrile is known to participate in a variety of organic reactions, including cyanomethylation, formation of tetrasubstituted olefins, heterocyclic compounds, and amidation .
Pharmacokinetics
The compound’s molecular weight is 18925 g/mol , which may influence its absorption and distribution in the body.
Result of Action
For instance, acetonitrile can form nitrile-containing compounds , which may have various biological effects.
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZSIALWYWCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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